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Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 2-Bromo-N-methylaniline (CAS No. 6832-87-7), a vital intermediate in

synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug

development, this document synthesizes data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of

data, this guide offers insights into the experimental methodologies, the rationale behind

instrumental choices, and the interpretation of the spectral features that define the molecule's

structure and electronic environment. All protocols and interpretations are grounded in

established scientific principles to ensure trustworthiness and reproducibility.

Introduction and Compound Profile
2-Bromo-N-methylaniline is a substituted aromatic amine with the chemical formula C₇H₈BrN.

Its structure, featuring a bromine atom ortho to an N-methylamino group on a benzene ring,

makes it a versatile precursor for the synthesis of a variety of more complex molecules,

including pharmaceuticals and benzimidazole derivatives.[1] Accurate and unambiguous

structural confirmation is paramount for its use in regulated and research environments.

Spectroscopic techniques provide the necessary tools for this confirmation, each offering a

unique perspective on the molecule's atomic and electronic structure.

This guide delves into the three primary spectroscopic methods used for the characterization of

such organic molecules:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen

framework.

Infrared (IR) Spectroscopy: To identify the functional groups present.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,

confirming the elemental composition and structural motifs.

Compound Properties:

Property Value Source

Molecular Formula C₇H₈BrN PubChem[2]

Molecular Weight 186.05 g/mol Sigma-Aldrich[3]

Appearance Colorless oil -

Boiling Point 107-109 °C at 12 mmHg Sigma-Aldrich[3]

Density 1.589 g/mL at 25 °C Sigma-Aldrich[3]

Refractive Index n20/D 1.6070 Sigma-Aldrich[3]

Safety Information: 2-Bromo-N-methylaniline is harmful if swallowed (Acute Toxicity 4, Oral)

and requires careful handling in a laboratory setting.[3][4] Standard personal protective

equipment, including gloves, safety glasses, and a lab coat, should be worn.[3] All work should

be conducted in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic

molecules in solution. For 2-Bromo-N-methylaniline, both ¹H (proton) and ¹³C (carbon-13)

NMR provide definitive information about the arrangement of atoms.

¹H and ¹³C NMR Data
The following data were obtained in deuterated chloroform (CDCl₃), a standard solvent for non-

polar to moderately polar organic compounds due to its ability to dissolve a wide range of
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samples and its single deuterium signal that can be used for field-frequency locking by the

spectrometer.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Bromo-N-methylaniline in CDCl₃.

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity /
Coupling (J, Hz)

Assignment

¹H NMR 7.46 dd, J = 7.9, 1.4 Hz Ar-H (H6)

7.25 s (broad) N-H

6.67 dd, J = 8.1, 1.1 Hz Ar-H (H3)

6.64 – 6.57 m Ar-H (H4, H5)

2.93 s -N-CH₃

¹³C NMR 145.97 - Ar-C-N (C1)

132.28 - Ar-CH (C6)

128.56 - Ar-CH (C4)

117.60 - Ar-CH (C5)

110.74 - Ar-CH (C3)

109.62 - Ar-C-Br (C2)

30.61 - -N-CH₃

Data sourced from a supporting information document for a scientific publication.[5]

Interpretation and Causality
¹H NMR: The aromatic region (6.5-7.5 ppm) shows distinct signals for the four protons on the

benzene ring. The downfield shift of the proton at 7.46 ppm is consistent with its position

adjacent to the electronegative bromine atom. The N-methyl group appears as a sharp

singlet at 2.93 ppm, integrating to three protons. The broad singlet at 7.25 ppm is

characteristic of the N-H proton, with its broadness resulting from quadrupole broadening

and potential chemical exchange.
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¹³C NMR: The spectrum displays six distinct aromatic carbon signals, confirming the

dissymmetry of the ring. The carbon attached to the nitrogen (C1) is significantly deshielded

(145.97 ppm) due to the electron-withdrawing nature of the nitrogen atom. Conversely, the

carbon bonded to bromine (C2) is found at a relatively upfield position (109.62 ppm), an

effect often observed for carbons bearing heavy halogens (the "heavy-atom effect"). The

methyl carbon signal appears at 30.61 ppm, a typical value for an N-methyl group.

Experimental Protocol: NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for

a liquid sample like 2-Bromo-N-methylaniline.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of 2-Bromo-N-methylaniline in ~0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

Rationale: CDCl₃ is a versatile solvent that minimally interferes with the spectrum. TMS

serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the

spectrometer's receiver coils (typically ~4-5 cm).

Instrument Setup (400 MHz Spectrometer):

Insert the sample into the spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve high homogeneity, which is critical for sharp, well-

resolved peaks.

Data Acquisition:
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¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A sufficient number

of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is typically

required.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Perform phase and baseline corrections to the resulting spectrum.

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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